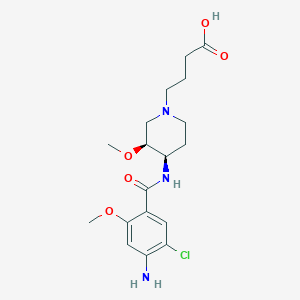

Naronapride metabolite M1

Description

Properties

CAS No. |

1346751-90-3 |

|---|---|

Molecular Formula |

C18H26ClN3O5 |

Molecular Weight |

399.9 g/mol |

IUPAC Name |

4-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]butanoic acid |

InChI |

InChI=1S/C18H26ClN3O5/c1-26-15-9-13(20)12(19)8-11(15)18(25)21-14-5-7-22(10-16(14)27-2)6-3-4-17(23)24/h8-9,14,16H,3-7,10,20H2,1-2H3,(H,21,25)(H,23,24)/t14-,16+/m1/s1 |

InChI Key |

YJSHQGHIZXDNHW-ZBFHGGJFSA-N |

Isomeric SMILES |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCC(=O)O |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of naronapride metabolite M1 involves the metabolic conversion of naronapride. Naronapride undergoes rapid hydrolysis to form 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500) with the stoichiometric loss of quinuclidinol . This process is facilitated by enzymes in the liver and other tissues.

Chemical Reactions Analysis

Naronapride metabolite M1 undergoes several types of chemical reactions:

Oxidation: The metabolite can undergo oxidation, particularly in the presence of cytochrome P450 enzymes.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Substitution: The metabolite can undergo substitution reactions, particularly involving the amino and methoxy groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include various oxidized and reduced forms of the metabolite .

Scientific Research Applications

Based on the search results, there is no information available regarding the applications of a specific metabolite of Naronapride called "M1." However, the provided documents do offer data on the metabolism and potential uses of Naronapride itself.

Naronapride is a prokinetic drug with a dual mechanism of action, acting as a serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist . It is designed to be minimally absorbed and locally active in the gut lumen, enhancing both efficacy and safety .

Clinical Studies and Applications of Naronapride

-

Gastrointestinal Disorders :

- Naronapride is under development for treating unmet gastrointestinal (GI) indications in the upper and lower GI tract .

- It has demonstrated dose-dependent accelerated gastric emptying in healthy volunteers .

- Phase 3 ready for chronic idiopathic constipation (CIC) and gastro-esophageal reflux disease (GERD) .

- A Phase 2b study is set to commence in H2 2024 for PPI-non-responsive symptomatic GERD, following FDA clearance .

- A global multi-center Phase 2b MOVE-IT study is ongoing in gastroparesis, with topline results expected in mid-2025 .

- Gastroparesis :

Pharmacokinetics and Metabolism of Naronapride

-

Metabolism :

- Naronapride undergoes extensive metabolism, with rapid hydrolysis into 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500) .

- ATI-7500 is further metabolized through N-glucuronidation or cleavage to form 4-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-butanoic acid (ATI-7400), which then oxidizes into 2-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-acetic acid (ATI-7100) .

- Quinuclidinol, ATI-7500, ATI-7400, and ATI-7100 are major metabolites .

- Excretion and Absorption :

Table: Overview of Naronapride Metabolism

Safety and Efficacy

Mechanism of Action

The mechanism of action of naronapride metabolite M1 involves its interaction with serotonin 5-HT4 receptors. By binding to these receptors, the metabolite enhances gastrointestinal motility. The molecular targets involved include the serotonin receptors and the pathways associated with gastrointestinal motility .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key pharmacological and safety properties of M1 relative to naronapride and other 5-HT4 agonists:

Key Observations:

Metabolite Activity: M1’s significantly reduced 5-HT4 receptor activity (100-fold lower than naronapride) distinguishes it from metabolites of older drugs like cisapride, whose metabolites were implicated in cardiotoxicity . Unlike prucalopride and velusetrag, which cross the BBB and may cause headaches or dizziness, neither naronapride nor M1 enters the CNS, minimizing neuropsychiatric side effects .

Therapeutic Specificity :

- Naronapride’s dual mechanism—5-HT4 agonism and D2 receptor antagonism—enhances prokinetic effects in both upper and lower gastrointestinal tracts . M1’s lack of interaction with these targets underscores its role as a safety-driven metabolite rather than a therapeutic agent .

Clinical and Preclinical Data

Biological Activity

Naronapride (ATI-7505) is a novel serotonin 5-HT4 receptor agonist that has garnered attention for its potential therapeutic applications in gastrointestinal motility disorders. Its metabolite, M1, plays a crucial role in understanding the pharmacological effects and safety profile of naronapride. This article delves into the biological activity of naronapride metabolite M1, examining its pharmacokinetics, pharmacodynamics, and clinical implications.

Overview of Naronapride and Its Metabolism

Naronapride is designed to act locally in the gastrointestinal tract with minimal systemic absorption. It functions as a dual-action agent, acting as both a 5-HT4 receptor agonist and a dopamine D2 receptor antagonist. This dual mechanism is particularly beneficial for conditions such as gastroparesis and gastroesophageal reflux disease (GERD) .

Metabolism Pathway:

Upon administration, naronapride undergoes extensive metabolism. The primary metabolic pathway involves hydrolysis to form its active metabolite, ATI-7500, which can further be converted into several other metabolites including ATI-7400 and ATI-7100. The metabolic pathway is summarized as follows:

| Metabolite | Formation Pathway | Major Excretion Route |

|---|---|---|

| Naronapride | Parent Compound | Feces (32% unchanged) |

| ATI-7500 | Hydrolysis | Feces (35.62%) |

| ATI-7400 | Two-carbon cleavage from ATI-7500 | Urine (7.77%) |

| ATI-7100 | Oxidation of ATI-7400 | Urine (minor) |

Pharmacokinetics of this compound

The pharmacokinetic profile of naronapride and its metabolites indicates rapid absorption and metabolism. Following oral administration, peak plasma concentrations of naronapride and its metabolites are reached within 1 to 2 hours. Notably, the plasma half-lives of the major metabolites range from approximately 17.69 hours (ATI-7400) to 33.03 hours (ATI-7100), indicating prolonged activity in the system .

Key Pharmacokinetic Parameters

| Parameter | Naronapride | ATI-7500 | ATI-7400 | ATI-7100 |

|---|---|---|---|---|

| Peak Plasma Time (h) | 1 | 1 | 1.7 | 1.7 |

| Half-Life (h) | 5.36 | 17.69 | 33.03 | - |

| % Dose Excreted in Urine | 32% | 36.56% | 16.28% | 1.58% |

Pharmacodynamics and Biological Activity

The biological activity of this compound is primarily linked to its interaction with serotonin receptors in the gastrointestinal tract. As a potent agonist of the 5-HT4 receptor, M1 enhances gastrointestinal motility by promoting peristalsis and accelerating gastric emptying .

Clinical Implications:

Clinical studies have demonstrated that naronapride significantly improves symptoms in patients with gastrointestinal motility disorders, such as chronic idiopathic constipation and GERD . The dual-action mechanism allows for effective symptom relief while minimizing adverse effects typically associated with systemic serotonin modulation.

Case Studies

Several clinical trials have highlighted the efficacy of naronapride in treating motility disorders:

- Gastroparesis Study : In a Phase II trial involving patients with gastroparesis, naronapride showed a statistically significant improvement in gastric emptying compared to placebo, with an accelerated gastric emptying time observed .

- GERD Trial : A multi-center study evaluated naronapride's effectiveness in patients unresponsive to proton pump inhibitors (PPIs). Results indicated a notable reduction in symptoms such as heartburn and regurgitation among participants receiving naronapride compared to those on placebo .

Safety Profile

The safety profile of naronapride has been assessed across multiple clinical trials involving over 900 subjects. Adverse effects were generally mild to moderate and included gastrointestinal disturbances such as diarrhea and abdominal pain . Importantly, the local action of naronapride minimizes systemic side effects typically associated with other prokinetic agents.

Q & A

Advanced Research Question

- Dimensionality Reduction: Apply partial least squares (PLS) regression to correlate M1 levels with transcriptomic or proteomic data. This identifies co-regulated pathways (e.g., serotonin/dopamine signaling, given M1’s parent drug mechanism) .

- Pathway Enrichment Analysis: Use MetaboAnalyst or KEGG to map M1 into metabolic networks. Cross-reference with clinical outcomes (e.g., gastric emptying rates from Phase 2b trials ) .

- Machine Learning: Train classifiers (e.g., random forests) on metabolomic data to predict M1’s role in patient subgroups (e.g., responders vs. non-responders in gastroparesis) .

How can the pharmacological activity of this compound be assessed relative to its parent compound?

Advanced Research Question

- In Vitro Assays: Test M1’s affinity for 5HT4 and D2 receptors using competitive binding assays. Compare IC50 values to Naronapride’s (reported as 5HT4 agonist and D2 antagonist) .

- Functional Studies: Measure intracellular cAMP levels (for 5HT4 agonism) and dopamine-induced prolactin release (for D2 antagonism) in cell lines .

- Toxicokinetics: Evaluate species-specific metabolism using hepatocyte models. Prioritize metabolites with human-unique profiles or irreversible toxicity .

What strategies mitigate challenges in reproducing metabolomics findings for M1 across independent laboratories?

Advanced Research Question

- Standard Reference Materials (SRMs): Use NIH Common Fund SRMs (e.g., NIST SRM 1950 for plasma) to calibrate instruments and validate inter-lab reproducibility .

- Protocol Harmonization: Follow COSMOS guidelines for metadata reporting, including chromatography gradients and NMR pulse sequences .

- Data Reanalysis: Publicly share raw files (e.g., via Metabolomics Workbench) to enable reprocessing with alternative tools (e.g., MetaboLab for NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.